molecular formula C22H27F3N4O3 B4464958 [5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone

[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B4464958
M. Wt: 452.5 g/mol
InChI Key: NFSZSZUSFRMLAC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the dimethoxyphenyl and trifluoromethyl groups. The final step involves the attachment of the 4-methylpiperidin-1-yl group to the methanone moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be a key consideration in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development or as a tool in biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases or as a diagnostic tool.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure also makes it a candidate for use in various industrial processes, such as catalysis or as a precursor to other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used. The exact pathways involved can vary, but typically include interactions with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone lies in its combination of functional groups and its specific molecular structure. This makes it distinct from other similar compounds and gives it unique properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O3/c1-13-6-8-28(9-7-13)21(30)15-12-26-29-19(22(23,24)25)11-16(27-20(15)29)14-4-5-17(31-2)18(10-14)32-3/h4-5,10,12-13,16,19,27H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSZSZUSFRMLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 4
[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 5
[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone
Reactant of Route 6
[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-methylpiperidin-1-yl)methanone

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